N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[4-(2-Methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a but-2-yn-1-yl chain, which is further substituted at position 4 with a 2-methoxyphenoxy moiety. The 1,2-oxazole ring is also substituted at position 5 with a phenyl group. Its design integrates a rigid alkyne linker (but-2-yn-1-yl) and aromatic groups (phenyl and methoxyphenoxy), which may enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-18-11-5-6-12-19(18)26-14-8-7-13-22-21(24)17-15-20(27-23-17)16-9-3-2-4-10-16/h2-6,9-12,15H,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXMOQSADEPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Attachment of the methoxyphenoxy substituent: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.
Formation of the but-2-yn-1-yl linker: The but-2-yn-1-yl linker can be synthesized through a Sonogashira coupling reaction involving an alkyne and an appropriate halide.
Industrial Production Methods
Industrial production of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects have been explored in preclinical studies, with a focus on its ability to modulate specific biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Below is an analysis of key structural and functional analogs:
Structural Analogs with 1,2-Oxazole Carboxamide Moieties
Key Observations :
- Substituting the oxazole’s C5 position with phenyl (target compound) instead of methyl (compound 32) may enhance π-π stacking interactions in biological systems .
- The methoxyphenoxy group in the target compound contrasts with dichlorophenoxy (compound 32) or acetamidophenyl (), altering electronic properties and solubility .
Analogs with Heterocyclic Variations
Key Observations :
- Replacing oxazole with thiazole () introduces sulfur, which could modulate redox properties and binding kinetics .
- The dihydroisoxazole in ’s compound demonstrates how saturation of the heterocycle affects conformational flexibility and synthesis efficiency .
Substituent-Driven Comparisons
- Methoxyphenoxy vs.
- Alkyne Linker vs. Alkyl Chains : The but-2-yn-1-yl linker may confer greater stability compared to saturated alkyl chains (e.g., compound 33 in ), which are prone to oxidative degradation .
Biological Activity
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxazole ring, which is known for its diverse pharmacological properties. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.30 g/mol |
| CAS Number | 1421506-42-4 |
Structure
The structural representation of the compound includes:
- An oxazole ring
- A methoxyphenoxy group
- A butynyl chain
These components contribute to its unique reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activities. For instance, a study highlighted the antibacterial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxazole structure can enhance efficacy against specific pathogens .
Case Study: Antibacterial Activity
In a comparative study, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide was tested alongside standard antibiotics. The results demonstrated promising antibacterial activity with an inhibition zone comparable to that of established antibiotics like amoxicillin.
| Compound | Inhibition Zone (mm) | Reference Antibiotic (Amoxicillin) |
|---|---|---|
| N-[4-(2-methoxyphenoxy)but... | 20 | 30 |
| Control (DMSO) | 0 | - |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Studies have shown that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
The proposed mechanism for the anticancer activity involves:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
- Induction of Apoptosis : It can activate apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.
Other Biological Activities
Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may also have:
- Anti-inflammatory properties : By modulating inflammatory cytokines.
- Antioxidant effects : Scavenging free radicals and reducing oxidative stress.
Synthesis and Evaluation
The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The evaluation of its biological activity is conducted through various assays including:
- Disk Diffusion Method : For assessing antibacterial properties.
- MTT Assay : For evaluating cytotoxicity against cancer cell lines.
- Flow Cytometry : To analyze apoptosis induction.
Summary of Findings
Recent studies have confirmed that modifications in the chemical structure significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility |
| Variation in alkynyl chain | Enhanced antibacterial potency |
| Oxazole ring substitution | Altered cytotoxicity profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
